N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-6-4-5-17-30(18)34(32,33)22-15-11-20(12-16-22)26(31)27-21-13-9-19(10-14-21)25-28-23-7-2-3-8-24(23)29-25/h2-3,7-16,18H,4-6,17H2,1H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYRMTUVYWVEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse biological activities.
The compound exhibits multiple mechanisms of action:
- Inhibition of Heparanase : Research indicates that derivatives of benzimidazole, including this compound, inhibit heparanase, an enzyme implicated in tumor metastasis. The IC50 values reported for related compounds range from 0.23 to 0.29 µM, suggesting potent activity against this target .
- Anti-Cancer Activity : In vitro studies have demonstrated that the compound promotes apoptosis in various cancer cell lines, including MCF cells. It has shown efficacy in suppressing tumor growth in animal models .
- Targeting Transporters : The compound's derivatives have also been evaluated for their effects on nucleoside transporters. A notable derivative exhibited an IC50 of 0.062 µM against human concentrative nucleoside transporter 2 (hCNT2), indicating strong inhibition potential .
Efficacy in Cell Lines
Several studies have assessed the efficacy of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |
| HeLa | Not specified | Inhibition of growth |
These results highlight the compound's potential as an anti-cancer agent.
Case Studies
- In Vivo Studies : In a murine model with tumor-bearing subjects, administration of the compound led to significant reductions in tumor size compared to controls, supporting its therapeutic potential .
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, suggesting that this compound may be used effectively in combination therapies .
Scientific Research Applications
Molecular Formula
The molecular formula is with a molecular weight of approximately 396.50 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can inhibit specific cancer cell lines through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific signaling pathways.
Case Study: Inhibition of Tumor Growth
A study published in Biochemical and Biophysical Research Communications demonstrated that the compound effectively reduced the proliferation of breast cancer cells in vitro. The results showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
Targeting Kinase Activity
The compound has been evaluated for its ability to inhibit kinase activity, which is crucial in many signaling pathways involved in cancer progression. By targeting specific kinases, it may help in the development of targeted therapies.
Data Table: Kinase Inhibition Studies
Absorption and Distribution
Studies indicate favorable pharmacokinetic properties, including good absorption rates and distribution within tissues, which are critical for its efficacy as an anticancer agent.
Toxicological Profile
Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development.
Clinical Trials
Ongoing clinical trials aim to evaluate the efficacy and safety of this compound in humans, particularly for treating various cancers.
Combination Therapies
Research is also exploring the potential of using this compound in combination with other therapeutic agents to enhance anticancer effects and overcome resistance mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related compounds, focusing on substitutions, synthetic routes, and biological activities:
Physicochemical Properties
Q & A
Basic Synthesis: What are the critical steps and characterization methods for synthesizing this compound?
Answer:
The synthesis involves a multi-step protocol:
Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carbonyl source under acidic conditions to generate the benzimidazole moiety .
Sulfonylation : Reaction of the benzimidazole intermediate with 4-(chlorosulfonyl)benzoyl chloride, followed by coupling with 2-methylpiperidine to introduce the sulfonyl-piperidine group .
Purification : Use of column chromatography (silica gel) and recrystallization (solvents like ethanol/DMF) to isolate the final product .
Characterization :
- 1H/13C NMR to confirm aromatic and aliphatic protons (e.g., benzimidazole NH at ~12.5 ppm, piperidine methyl at ~1.2 ppm) .
- HRMS for molecular weight validation (e.g., [M+H]+ calculated for C27H26N4O3S: 505.1698) .
Advanced Synthesis: How can the coupling reaction between benzimidazole and sulfonyl-piperidine be optimized?
Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the sulfonyl chloride group .
- Catalyst Use : K2CO3 or triethylamine as a base to neutralize HCl byproducts and drive the reaction .
- Temperature Control : Reflux (80–100°C) for 4–6 hours ensures completion while minimizing side reactions .
- Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane 3:1) to track progress. Yield improvements (>75%) are achievable via iterative solvent drying (molecular sieves) .
Structural Confirmation: What advanced techniques resolve ambiguities in molecular conformation?
Answer:
- X-ray Crystallography : Determines bond angles (e.g., C-S-N in sulfonamide: ~107°) and piperidine chair conformation .
- 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity, resolving overlaps in aromatic regions (e.g., distinguishing benzimidazole C2 vs. C4 carbons) .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1300 cm⁻¹) and benzimidazole N-H (3400 cm⁻¹) .
Biological Mechanism: How can researchers elucidate kinase inhibition activity?
Answer:
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive assays (IC50 determination via luminescence/fluorescence) .
- Molecular Docking : Software (AutoDock Vina) models interactions (e.g., sulfonamide oxygen hydrogen-bonding with kinase hinge region) .
- Cellular Validation : Western blotting to assess downstream phosphorylation (e.g., ERK1/2 in cancer cell lines) .
Data Contradictions: How to address conflicting SAR data in benzimidazole derivatives?
Answer:
- Systematic Analog Synthesis : Modify substituents (e.g., replace 2-methylpiperidine with 4-methyl or morpholine) and test activity .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinity differences due to steric effects (e.g., 2-methyl vs. 4-methylpiperidine) .
- Meta-Analysis : Compare IC50 values across studies (e.g., logP vs. activity trends) to identify outliers .
Stability Profiling: What methods assess hydrolytic stability of the sulfonamide bond?
Answer:
- pH-Varied Stability Studies : Incubate compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 254 nm .
- Forced Degradation : Expose to oxidative (H2O2) or thermal (60°C) stress; quantify intact compound using LC-MS .
- Molecular Dynamics Simulations : Predict hydrolysis susceptibility by modeling sulfonamide-water interactions .
Structure-Activity Relationship (SAR): How to enhance selectivity for specific biological targets?
Answer:
- Fragment-Based Design : Introduce substituents (e.g., halogen at benzamide para-position) to improve hydrophobic interactions .
- Proteomic Profiling : Use affinity chromatography (compound-linked resin) to identify off-target binding .
- Crystallography-Guided Optimization : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to refine substituent geometry .
Solubility Optimization: What formulation strategies improve bioavailability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
